2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound is a pyridazinone-thiazole hybrid with a 4-chlorophenyl substituent on the pyridazinone core and a pyridin-2-yl group on the thiazole ring. Its (2Z)-configuration at the thiazol-2(3H)-ylidene moiety ensures structural rigidity, which is critical for target binding . The acetamide linker facilitates interactions with biological targets, such as enzymes or receptors, making it a candidate for therapeutic applications in inflammation, oncology, and infectious diseases .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2S/c21-14-6-4-13(5-7-14)15-8-9-19(28)26(25-15)11-18(27)24-20-23-17(12-29-20)16-3-1-2-10-22-16/h1-10,12H,11H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJPOHODZAHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the thiazole ring. Common reagents used in these reactions include chlorinating agents, thionyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Chlorine, bromine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
The following table summarizes key structural differences and their effects on biological activity:
| Compound Name | Pyridazinone Substituent | Thiazole Substituent | Acetamide-Linked Group | Notable Properties | Reference |
|---|---|---|---|---|---|
| Target Compound | 4-Chlorophenyl | Pyridin-2-yl (Z-configuration) | N/A | High binding affinity due to pyridin-2-yl and chloro groups | |
| N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | 4-Chlorophenyl | tert-Butyl | N/A | Enhanced lipophilicity; reduced solubility compared to target compound | |
| 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide | 3,4-Dimethoxyphenyl | Pyridin-2-yl (Z-configuration) | N/A | Improved solubility due to methoxy groups; moderate anti-inflammatory activity | |
| 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide | 4-Fluoro-2-methoxyphenyl | N/A | 4-Butylphenyl | Potential anti-inflammatory effects; lacks thiazole moiety | |
| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 4-Chlorophenyl | N/A | 3-Chloro-4-methoxyphenyl | Dual chloro/methoxy substituents enhance target selectivity in kinase inhibition |
Key Findings from Comparative Studies
- Substituent Effects on Binding Affinity : The pyridin-2-yl group on the thiazole ring (target compound) confers stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to tert-butyl or alkyl substituents .
- Solubility and Bioavailability: Methoxy or fluorine substituents on the pyridazinone ring (e.g., 3,4-dimethoxyphenyl or 4-fluoro-2-methoxyphenyl) improve aqueous solubility but may reduce membrane permeability .
- Biological Activity : Compounds with dual halogenation (e.g., 4-chlorophenyl + 3-chloro-4-methoxyphenyl) exhibit enhanced selectivity for kinase targets, while those lacking the thiazole moiety show broader but less specific activity .
Unique Advantages of the Target Compound
- The combination of 4-chlorophenyl (electron-withdrawing) and pyridin-2-yl (hydrogen-bond acceptor) groups optimizes both target binding and metabolic stability .
- The (2Z)-configuration of the thiazole ring prevents steric clashes in enzymatic pockets, a feature absent in non-configured analogs .
Methodological Considerations
- Structural Analysis : X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming the (2Z)-configuration and substituent orientations .
- Biological Assays : Comparative studies often use kinase inhibition assays and molecular docking to quantify differences in binding affinities .
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential biological activities. This article delves into its synthesis, chemical properties, and biological effects based on current research findings.
- Molecular Formula : C18H15ClN4O2
- Molecular Weight : 354.8 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=CN=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyridine rings often demonstrate activity against various bacterial strains. In a study examining related compounds, some exhibited effective inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 64 μg/mL .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3ae | S. aureus | 64 μg/mL |
| 3ce | S. epidermidis | 16 μg/mL |
| Dendrodoine Analog | Various Bacteria | Variable (8–16 μg/mL) |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using assays such as DPPH and FRAP. These assays measure the ability of a compound to scavenge free radicals and reduce iron ions, respectively. Compounds structurally similar to our target have shown promising antioxidant capabilities, suggesting that this compound may possess similar properties .
Case Studies and Research Findings
- Synthesis and Characterization :
- Antimicrobial Studies :
- Antioxidant Evaluation :
Q & A
Q. How can the redox behavior of this compound be characterized for potential pro-drug applications?
- Methodology : Use cyclic voltammetry to measure oxidation/reduction potentials. Couple with EPR spectroscopy to detect radical intermediates. Assess intracellular activation via ROS-sensitive fluorescent probes (e.g., DCFH-DA) in cell cultures .
Comparative and Structural Analysis
Q. What distinguishes this compound’s bioactivity from its morpholine or cyclohexyl-substituted analogs?
- Key Findings : The pyridin-2-yl-thiazole moiety enhances hydrogen-bonding capacity compared to morpholine derivatives, improving target engagement. Cyclohexyl analogs exhibit higher lipophilicity but reduced solubility, impacting bioavailability .
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence metabolic stability?
- Data : Chlorophenyl derivatives show slower CYP450-mediated oxidation than methoxy analogs due to reduced electron-donating effects. Validate with microsomal incubation assays and LC-MS metabolite identification .
Methodological Resources
- Spectral Libraries : PubChem CID 145675561 (for reference NMR/IR data) .
- Computational Tools : Schrödinger Suite for docking, GROMACS for MD simulations.
- Assay Protocols : Detailed enzyme kinetics and cytotoxicity methods in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
